molecular formula C15H23N3O2 B5723117 N-[acetamido-[4-(diethylamino)phenyl]methyl]acetamide

N-[acetamido-[4-(diethylamino)phenyl]methyl]acetamide

Cat. No.: B5723117
M. Wt: 277.36 g/mol
InChI Key: VBLWJHDXDLUKAF-UHFFFAOYSA-N
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Description

N-[acetamido-[4-(diethylamino)phenyl]methyl]acetamide is a chemical compound with the molecular formula C13H20N2O2 It is known for its unique structure, which includes an acetamido group and a diethylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[acetamido-[4-(diethylamino)phenyl]methyl]acetamide typically involves the reaction of N,N-diethyl-p-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: N,N-diethyl-p-phenylenediamine and acetic anhydride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, often under nitrogen gas, to prevent oxidation. The temperature is maintained at around 50-60°C.

    Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[acetamido-[4-(diethylamino)phenyl]methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenyl derivatives.

Scientific Research Applications

N-[acetamido-[4-(diethylamino)phenyl]methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[acetamido-[4-(diethylamino)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylamino group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide
  • 4-acetamido-N,N-diethylaniline
  • N-acetyl-4-diethylaminoaniline

Uniqueness

N-[acetamido-[4-(diethylamino)phenyl]methyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of acetamido and diethylamino groups makes it a versatile compound with diverse applications.

Properties

IUPAC Name

N-[acetamido-[4-(diethylamino)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-5-18(6-2)14-9-7-13(8-10-14)15(16-11(3)19)17-12(4)20/h7-10,15H,5-6H2,1-4H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLWJHDXDLUKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(NC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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